molecular formula C10H12N2S B3053378 5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 53400-60-5

5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No. B3053378
Key on ui cas rn: 53400-60-5
M. Wt: 192.28 g/mol
InChI Key: MUZLJLSOGBHBDC-UHFFFAOYSA-N
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Patent
US04000142

Procedure details

A solution of di-isopropylamine (33.3g, 0.33 mol) in benzene (150 ml) was cooled in ice and treated with 9% w/v butyl-lithium in hexane (237 ml, 0.33 mol). After 45 minutes the solution was treated with 5,6,7,8-tetrahydroquinoline (39.9 g, 0.3 mol) dropwise with stirring. After 1.5 hours trimethylsilyl-isothiocyanate (43.2 ml. 0.3 mol) was added and the resulting solution was allowed to stand at 0° C for 0.5 hours and at room temperature for 1 hour. Water (50 ml.) was added and the resulting mixture acidified with 2N HCl. The acid solution was separated, washed with ethyl acetate and the pH was adjusted to 9 with solid sodium carbonate. Extraction with chloroform followed by drying of the extract over MgSO4, filtration and evaporation gave a thick gum which crystallised on trituration with n-hexane. Recrystallisation from methanol gave 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (16g, 30%) m.p. 160°. The hydrochloride was prepared by dissolution of the free base in hot iso-propyl alcohol adding ethereal HCl solution and allowing to crystallise. m.p. 263-4°.
Quantity
33.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
237 mL
Type
reactant
Reaction Step Two
Quantity
39.9 g
Type
reactant
Reaction Step Three
Quantity
43.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[N:19]1[C:28]2[CH2:27][CH2:26][CH2:25][CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1.C[Si]([N:33]=[C:34]=[S:35])(C)C.Cl>C1C=CC=CC=1.O>[N:19]1[C:28]2[CH:27]([C:34](=[S:35])[NH2:33])[CH2:26][CH2:25][CH2:24][C:23]=2[CH:22]=[CH:21][CH:20]=1

Inputs

Step One
Name
Quantity
33.3 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
237 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
39.9 g
Type
reactant
Smiles
N1=CC=CC=2CCCCC12
Step Four
Name
Quantity
43.2 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acid solution was separated
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
Extraction with chloroform
CUSTOM
Type
CUSTOM
Details
by drying of the
EXTRACTION
Type
EXTRACTION
Details
extract over MgSO4, filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave a thick gum which
CUSTOM
Type
CUSTOM
Details
crystallised on trituration with n-hexane
CUSTOM
Type
CUSTOM
Details
Recrystallisation from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)C(N)=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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